molecular formula C14H22 B8523471 4-Tert-butyl-1-n-butylbenzene CAS No. 14011-00-8

4-Tert-butyl-1-n-butylbenzene

Cat. No.: B8523471
CAS No.: 14011-00-8
M. Wt: 190.32 g/mol
InChI Key: BDSMPLDBKOVNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-1-n-butylbenzene is a useful research compound. Its molecular formula is C14H22 and its molecular weight is 190.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

14011-00-8

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1-butyl-4-tert-butylbenzene

InChI

InChI=1S/C14H22/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

BDSMPLDBKOVNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4 mL vial was charged with 4-tert-butylbromobenzene (213 mg, 1.00 mmol), Pd(dba)2 (5.8 mg, 0.01 mmol, 1 mol %), Ph5FcP(t-Bu)2 (14.2 mg, 0.02 mmol, 2 mol %), K3PO4 (430 mg, 2.02 mmol, powdered) and n-butylboronic acid (124 mg, 1.21 mmol). Anhydrous toluene (2 mL) and a stirring bar were added, and the vial was then sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at 100° C. for 2.5 h. After the starting aryl halide was consumed as determined by GC, the reaction solution was cooled to room temperature. The reaction solution was then adsorbed onto silica gel directly, and the product was isolated by eluting with ethyl acetate/hexanes to give 175 mg (92%) of 4-tert-butyl-1-n-butylbenzene as colorless oil. Kugelrohl distillation was used for further purification.
Quantity
213 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
14.2 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
5.8 mg
Type
catalyst
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 4 ml vial was charged with 4-tert-butylbromobenzene (1.00 mmol), Pd(dba)2 (0.01 mmol, 1 mol %), Ph5FcP(t-Bu)2 (0.02 mmol, 2 mol %), KF (2.02 mmol, powdered) and n-butylboronic acid (1.21 mmol). Anhydrous THF (2 ml) and a stirring bar were added, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 18 h. After a starting aryl halide was consumed as determined by GC, the reaction solution was cooled to room temperature. Then the reaction solution was adsorbed onto silica gel directly, and the product was isolated by eluting with ethyl acetate/hexanes to give 220 mg (98%) of 4-tert-butyl-1-n-butylbenzene as a colorless oil. Kugelrohl distillation was used for further purification.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.02 mmol
Type
reactant
Reaction Step One
Quantity
1.21 mmol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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